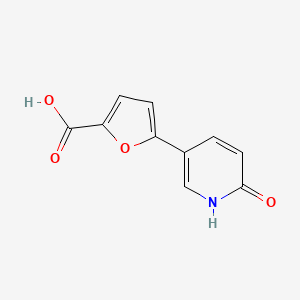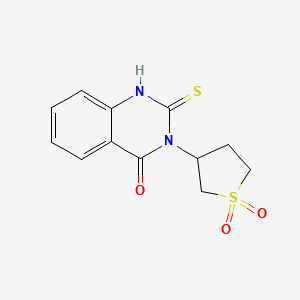
2,3-Dihydroxybutanedioic acid; 2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methyl piperazine (L)tartaric acid salt is a chiral compound that combines the properties of both ®-2-methyl piperazine and (L)-tartaric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methyl piperazine (L)tartaric acid salt typically involves the reaction of ®-2-methyl piperazine with (L)-tartaric acid under controlled conditions. One common method involves dissolving ®-2-methyl piperazine in a suitable solvent, such as ethanol or methanol, and then adding (L)-tartaric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of the salt.
Industrial Production Methods
Industrial production of ®-2-methyl piperazine (L)tartaric acid salt often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methyl piperazine (L)tartaric acid salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the piperazine ring is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperazine derivatives. Substitution reactions can result in the formation of alkylated or acylated piperazine compounds.
Wissenschaftliche Forschungsanwendungen
®-2-Methyl piperazine (L)tartaric acid salt has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of ®-2-methyl piperazine (L)tartaric acid salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the hyperpolarization of nerve endings and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Methyl piperazine (D)tartaric acid salt: The enantiomer of ®-2-methyl piperazine (L)tartaric acid salt, with similar chemical properties but different stereochemistry.
N-Methyl piperazine: A related compound with a methyl group on the nitrogen atom of the piperazine ring.
Tartaric acid derivatives: Compounds such as sodium tartrate and potassium bitartrate, which share the tartaric acid moiety but differ in their overall structure and applications.
Uniqueness
®-2-Methyl piperazine (L)tartaric acid salt is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Eigenschaften
Molekularformel |
C9H18N2O6 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;2-methylpiperazine |
InChI |
InChI=1S/C5H12N2.C4H6O6/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
LFFWDZALERPTKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B12117204.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117211.png)
![7-Chloroimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12117214.png)

![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)






![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)

